molecular formula C12H12N4 B1314901 5-Amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile CAS No. 792952-99-9

5-Amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile

Cat. No. B1314901
M. Wt: 212.25 g/mol
InChI Key: FPVIDOYHNCLVCH-UHFFFAOYSA-N
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Patent
US07615558B2

Procedure details

3.0 g (17.3 mmol) of 2,6-dimethylphenylhydrazine hydrochloride are suspended with 2.1 g (17.3 mmol) of ethoxymethylenemalononitrile in 40 ml of ethanol, and 7.3 ml (52.1 mmol) of triethylamine are added. The reaction mixture is heated to reflux for 3 h, during which a clear solution forms. After cooling to room temperature, diethyl ether is added to this. The triethyl-ammonium chloride which precipitates is filtered off. The solvent is removed in vacuo, and the residue is purified by preparative HPLC (YMC gel ODS-AQ S 5/15 μm; eluent A: water, eluent B: acetonitrile; gradient: 0 min 30% B, 5 min 30% B, 50 min 95% B). 2.3 g (62% of theory) of the product are obtained as yellow crystals.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
7.3 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:4]=1[NH:10][NH2:11].C(O[CH:15]=[C:16]([C:19]#[N:20])[C:17]#[N:18])C.C(N(CC)CC)C.C(OCC)C>C(O)C>[NH2:20][C:19]1[N:10]([C:4]2[C:5]([CH3:9])=[CH:6][CH:7]=[CH:8][C:3]=2[CH3:2])[N:11]=[CH:15][C:16]=1[C:17]#[N:18] |f:0.1|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
Cl.CC1=C(C(=CC=C1)C)NN
Step Two
Name
Quantity
2.1 g
Type
reactant
Smiles
C(C)OC=C(C#N)C#N
Step Three
Name
Quantity
7.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 h, during which a clear solution forms
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The triethyl-ammonium chloride which precipitates
FILTRATION
Type
FILTRATION
Details
is filtered off
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is purified by preparative HPLC (YMC gel ODS-AQ S 5/15 μm; eluent A: water, eluent B: acetonitrile; gradient: 0 min 30% B, 5 min 30% B, 50 min 95% B)
Duration
50 min
CUSTOM
Type
CUSTOM
Details
2.3 g (62% of theory) of the product are obtained as yellow crystals

Outcomes

Product
Name
Type
Smiles
NC1=C(C=NN1C1=C(C=CC=C1C)C)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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